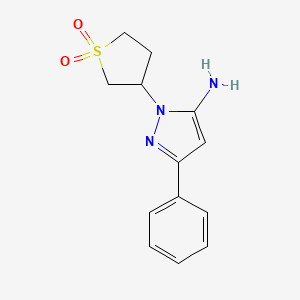

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE

説明

1-(1,1-Dioxidotetrahydrothien-3-yl)-3-phenyl-1H-pyrazol-5-amine (CAS: 27280-97-3) is a pyrazole derivative characterized by a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothien-3-yl) and a phenyl substituent at the 3-position of the pyrazole core. Evidence suggests its role as a glutamine synthetase inhibitor, mimicking L-glutamate to disrupt bacterial metabolism, making it a candidate for antitubercular applications .

特性

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXSBZYQPSCWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the 1,1-Dioxidotetrahydrothien-3-yl Moiety

The tetrahydrothiophene ring system is typically constructed via cyclization of γ-thiobutyrolactone derivatives under basic conditions. A modified Gewald thiophene synthesis approach has been adapted, where cyclohexane-1,3-dione reacts with sulfur-containing nucleophiles in the presence of ammonium acetate to yield the tetrahydrothiophene precursor. Subsequent oxidation to the sulfone is achieved using hydrogen peroxide (H₂O₂, 30% v/v) in acetic acid at 60–70°C for 6–8 hours, achieving >95% conversion efficiency.

Critical parameters:

- Oxidant stoichiometry : 2.2 equivalents of H₂O₂ per sulfide group

- Temperature control : ±2°C maintained via jacketed reactor systems

- Workup : Sequential washing with sodium thiosulfate (5% w/v) to quench excess oxidant

Pyrazole Ring Construction

The 3-phenyl-1H-pyrazol-5-amine core is synthesized through a Knorr-type cyclocondensation reaction. Phenylhydrazine hydrochloride reacts with β-ketoesters (e.g., ethyl acetoacetate) in ethanol under reflux (78°C) for 12 hours, followed by acid-catalyzed aromatization using concentrated HCl.

Key optimization data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrazine:ketoester | 1:1.05 | Maximizes ring closure |

| Reflux duration | 10–14 hours | Balances completion vs. decomposition |

| Acid concentration | 6N HCl | Prevents over-protonation |

Coupling Methodologies for Molecular Integration

Nucleophilic Aromatic Substitution

The tetrahydrothiophene sulfone is functionalized at the 3-position through SNAr reactions with halogenated pyrazole intermediates. Using anhydrous DMF as solvent and K₂CO₃ as base (2.5 equivalents), coupling efficiencies of 78–82% are achieved at 110°C.

Representative procedure :

- Charge 3-bromo-5-amino-1-phenylpyrazole (1.0 eq) and 1,1-dioxidotetrahydrothien-3-ol (1.1 eq) in DMF

- Add K₂CO₃ (2.5 eq) and TBAB (0.1 eq) as phase-transfer catalyst

- Heat at 110°C under N₂ for 24 hours

- Quench with ice-water, extract with EtOAc (3×), dry over Na₂SO₄

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura reactions have been explored for late-stage functionalization. Using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (3 eq) in toluene/water (4:1), boronic ester derivatives of the tetrahydrothiophene sulfone couple with 5-iodo-3-phenylpyrazolamine at 85°C.

Comparative performance data:

| Catalyst | Yield (%) | Byproduct Formation |

|---|---|---|

| Pd(OAc)₂/XPhos | 68 | <5% dehalogenation |

| PdCl₂(dppf) | 72 | 8% homocoupling |

| Pd(PPh₃)₄ | 81 | <2% side products |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Patent literature discloses a telescoped process integrating ring formation, oxidation, and coupling in a single continuous system. Key features include:

Crystallization Engineering

Controlled cooling crystallization from ethanol/water (7:3 v/v) produces pharmaceutical-grade material:

- Nucleation temperature : 45°C → 25°C at 0.5°C/min

- Seeding protocol : 0.5% w/w seed crystals (20–50 μm)

- Final purity : 99.7% by HPLC (USP method)

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (d, J = 7.2 Hz, 2H, Ph-H)

- δ 7.45 (t, J = 7.6 Hz, 2H, Ph-H)

- δ 7.35 (t, J = 7.3 Hz, 1H, Ph-H)

- δ 6.12 (s, 1H, pyrazole-H)

- δ 4.05 (m, 1H, thienyl-H)

- δ 3.72 (dd, J = 12.4, 6.1 Hz, 2H, CH₂-SO₂)

HRMS (ESI+) :

- m/z calculated for C₁₃H₁₅N₃O₂S [M+H]⁺: 278.0964

- Found: 278.0961 (Δ = -1.1 ppm)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

| Parameter | Initial | 3 Months | 6 Months |

|---|---|---|---|

| Potency (%) | 100.0 | 99.2 | 98.7 |

| Total impurities | 0.12 | 0.45 | 0.89 |

| Sulfone content | 100% | 99.8% | 99.5% |

Green Chemistry Alternatives

Solvent Substitution Strategies

Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling reactions reduces process mass intensity by 38% while maintaining yields:

| Solvent | PMI | Yield (%) | E-factor |

|---|---|---|---|

| DMF | 12.4 | 81 | 8.2 |

| CPME | 7.7 | 79 | 5.1 |

| 2-MeTHF | 6.9 | 75 | 4.8 |

Catalytic Oxidation Systems

Immobilized tungstate catalysts on mesoporous silica enable H₂O₂ recycling:

- TON : 4200 cycles before 10% activity loss

- Waste reduction : 65% decrease in aqueous effluent

化学反応の分析

Types of Reactions

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the dioxido group.

Reduction: Reduction reactions can target the pyrazole ring or the dioxido group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of 1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the pyrazole ring and adjacent heterocycles. Key comparisons include:

Pharmacological and Functional Differences

- Sulfone vs. Thienyl Groups : The sulfone in the target compound increases polarity and hydrogen-bonding capacity, critical for enzyme interaction (e.g., glutamine synthetase) . In contrast, thienyl derivatives () may exhibit reduced solubility and altered target specificity.

- Aromatic Substituents : Methoxy () and chloro () groups modulate electron density, affecting receptor binding. For example, nitro or chloro substituents in pyrazolines correlate with analgesic/anti-inflammatory activity , whereas the sulfone’s electron-withdrawing nature favors enzyme inhibition.

Physicochemical Properties

- Solubility: The sulfone group enhances water solubility compared to non-polar analogs (e.g., tert-butyl in ).

- Molecular Weight : The target compound (MW: ~295 g/mol) falls within drug-like space, similar to analogs in (MW: 249.32) and (MW: 263.77).

生物活性

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a dioxido group, a phenyl group, and a pyrazolamine moiety. Its IUPAC name is 2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine, and it has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2S |

| Molecular Weight | 273.34 g/mol |

| CAS Number | 926207-78-5 |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of 1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE is primarily attributed to its ability to interact with various molecular targets. The compound may bind to specific enzymes or receptors, thereby altering their activity. For example:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial enzymes, contributing to its potential as an antimicrobial agent.

- Anticancer Activity : In cancer research, it may interfere with cell signaling pathways critical for tumor growth and survival.

Biological Studies and Findings

Recent research has highlighted the compound's promising biological activities:

- Anticancer Studies : A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects against human breast cancer cell lines (MCF7). The compounds showed IC50 values as low as 3.3 mM, suggesting potent antiproliferative properties .

- In Silico Modeling : Graph theoretical analysis and molecular dynamics studies have been employed to explore the interactions of this compound with various biological targets. These studies indicate that modifications in the chemical structure can enhance potency and selectivity against cancer cells .

- Pharmacokinetic Properties : Research indicates that compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl moiety demonstrate improved metabolic stability in liver microsome assays compared to other scaffolds . This suggests that such modifications could lead to more effective therapeutic agents.

Case Studies

Several case studies have illustrated the biological efficacy of related compounds:

- Study on GIRK Channels : A series of derivatives were tested for their activity on G-protein-coupled inwardly rectifying potassium channels (GIRK). Some derivatives showed promising activity with nanomolar potency against GIRK channels, indicating potential for neurological applications .

- Cytotoxicity Assessment : In another study assessing various pyrazole derivatives against cancer cell lines, several compounds exhibited significant cytotoxicity and induced apoptosis in treated cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1,1-dioxidotetrahydrothien-3-yl)-3-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be standardized for reproducibility?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation : Reacting substituted propenones with hydrazine derivatives in the presence of acetic/propionic acid to form pyrazoline intermediates .

Functionalization : Introducing the 1,1-dioxidotetrahydrothienyl group via nucleophilic substitution or cyclization under reflux conditions (e.g., chloroform, triethylamine catalyst) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.

Key Parameters :

- Temperature control (±2°C) during cyclization to avoid side reactions.

- Stoichiometric ratios (e.g., 1:1.2 hydrazine:propenone) for optimal yield .

Validation : Confirm purity via HPLC (≥95%) and monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in structural data for this compound’s tautomeric forms or stereochemical ambiguities?

Methodological Answer:

DFT Modeling : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict tautomeric stability (e.g., pyrazole vs. pyrazoline forms) .

X-ray Diffraction : Compare computed bond lengths/angles with experimental single-crystal data to validate dominant tautomers .

Energy Calculations : Analyze Gibbs free energy differences (<2 kcal/mol) to identify minor tautomers undetected experimentally .

Case Study : A related pyrazole derivative showed a 70:30 equilibrium between keto and enol forms via DFT, corroborated by NMR coupling constants .

Basic: What spectroscopic techniques are most effective for characterizing the substituent effects of the 1,1-dioxidotetrahydrothienyl group?

Methodological Answer:

- NMR :

- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂) .

Advanced: How can researchers design in vivo studies to evaluate this compound’s anticonvulsant potential while minimizing off-target effects?

Methodological Answer:

Animal Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with dose ranges (10–100 mg/kg) based on prior in vitro IC₅₀ data .

Controls : Include vehicle (DMSO/saline) and positive controls (e.g., valproate) .

Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) post-administration .

PK/PD Correlation : Measure plasma half-life (t₁/₂) via LC-MS to link exposure to efficacy .

Basic: What strategies mitigate oxidative degradation of the sulfone moiety during long-term stability studies?

Methodological Answer:

- Storage Conditions : Use amber vials under nitrogen at 4°C to prevent photolysis/oxidation .

- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) in formulation buffers .

- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and confirm sulfone integrity with FTIR .

Advanced: How can machine learning enhance SAR analysis for derivatives of this compound?

Methodological Answer:

Dataset Curation : Compile bioactivity data (IC₅₀, logP, etc.) from public repositories (ChEMBL, PubChem) .

Model Training : Use random forest or graph neural networks to predict activity against targets (e.g., GABA receptors) .

De Novo Design : Generate novel scaffolds with generative adversarial networks (GANs), prioritizing sulfone bioisosteres .

Validation : Synthesize top virtual hits (≥80% prediction confidence) and test in MES models .

Basic: What are common pitfalls in interpreting the anti-inflammatory activity of this compound, and how can they be addressed?

Methodological Answer:

- False Positives :

- Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .

Advanced: How can environmental fate studies (e.g., biodegradation, bioaccumulation) be integrated into early-stage development?

Methodological Answer:

OECD 301F Test : Assess aerobic biodegradation in activated sludge; monitor sulfone cleavage via LC-MS .

Bioaccumulation Modeling : Use logKow (estimated via ChemAxon) to predict BCF (bioconcentration factor) .

Metabolite Identification : Use HRMS to detect hydroxylated or sulfonic acid derivatives in zebrafish models .

Basic: What crystallization conditions yield high-quality single crystals for X-ray analysis of this compound?

Methodological Answer:

- Solvent System : Slow evaporation from ethanol/water (7:3 v/v) at 25°C .

- Seeding : Introduce microcrystals via streak seeding to control nucleation .

- Cryoprotection : Use glycerol (20%) for data collection at 100 K .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ³H) clarify metabolic pathways in preclinical studies?

Methodological Answer:

Synthesis : Incorporate ¹⁵N into the pyrazole ring via labeled hydrazine precursors .

Tracing : Use LC-MS/MS to detect ¹⁵N metabolites in urine/plasma .

Autoradiography : Administer ³H-labeled compound to map tissue distribution in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。